5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline

Catalog No.
S12542434
CAS No.
M.F
C12H15BrClNO
M. Wt
304.61 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline

Product Name

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline

IUPAC Name

5-bromo-2-chloro-N-(oxan-4-ylmethyl)aniline

Molecular Formula

C12H15BrClNO

Molecular Weight

304.61 g/mol

InChI

InChI=1S/C12H15BrClNO/c13-10-1-2-11(14)12(7-10)15-8-9-3-5-16-6-4-9/h1-2,7,9,15H,3-6,8H2

InChI Key

HXAIHTNTQKTVNZ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1CNC2=C(C=CC(=C2)Br)Cl

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline is a complex organic compound characterized by the presence of a bromine atom at the 5th position and a chlorine atom at the 2nd position of the aniline ring. The compound also features an oxan-4-yl group, which contributes to its structural complexity and potentially enhances its biological activity. The molecular formula for this compound is C12H14BrClNC_{12}H_{14}BrClN, indicating the presence of 12 carbon atoms, 14 hydrogen atoms, one bromine atom, one chlorine atom, and one nitrogen atom.

Typical of aromatic amines. These include:

  • Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
  • Reduction Reactions: The nitro groups, if present, can be reduced to amines.
  • Coupling Reactions: This compound may engage in coupling reactions to form more complex aromatic structures.

The specific reaction pathways depend on the conditions applied, such as temperature, solvent, and the presence of catalysts.

The synthesis of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline typically involves multi-step reactions starting from readily available aniline derivatives. A general synthetic route may include:

  • Bromination and Chlorination: Aniline is first brominated at the 5th position and chlorinated at the 2nd position using bromine and chlorine reagents under controlled conditions.
  • Formation of the Oxan Group: The oxan ring can be synthesized through cyclization reactions involving suitable precursors.
  • Methylation: The final step involves attaching the oxan group to the nitrogen atom of the aniline via a methylation reaction.

This multi-step synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product.

5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may be explored as a lead compound in drug development targeting bacterial or fungal infections.
  • Material Science: It could be used in synthesizing polymers or materials that require specific chemical functionalities.
  • Agricultural Chemicals: Similar compounds have been investigated for use as agrochemicals due to their biological activity.

Several compounds share structural similarities with 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Bromo-N-(oxan-4-yl)methyl-anilineBromine at position 3Different positioning of bromine affects reactivity
4-Chloro-N-(oxan-4-yl)methyl-anilineChlorine at position 4Variations in biological activity due to chlorine
N-(oxan-4-yl)methyl-anilineLacks halogen substituentsSimplified structure may lead to different reactivity
N-(5-bromo-2-methylphenyl)acrylamideContains bromine but lacks oxane functionalityDifferent functional groups lead to varied applications

Uniqueness

The uniqueness of 5-Bromo-2-chloro-N-[(oxan-4-yl)methyl]aniline lies in its combination of halogen substituents (bromine and chlorine) along with an oxane moiety. This combination potentially enhances its reactivity and biological activity compared to similar compounds that lack either halogen or oxane functionalities. Further research into its properties could reveal novel applications in pharmaceuticals or materials science.

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

303.00255 g/mol

Monoisotopic Mass

303.00255 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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